N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine
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Overview
Description
N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine is a heterocyclic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine-4-amine with an imidazole derivative in the presence of a suitable catalyst and solvent . The reaction conditions often require heating and the use of bases such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like triethylamine . The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Pyrimidine: Another simpler compound with a similar pyrimidine ring structure.
2-Methylimidazole: A compound with a similar imidazole ring but different substitution pattern.
Uniqueness
N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine is unique due to its combination of imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Biological Activity
N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
- Molecular Formula : C9H13N5
- Molecular Weight : 207.232 g/mol
- IUPAC Name : this compound
Research indicates that compounds containing the imidazole and pyrimidine rings exhibit various biological activities, including:
- Antihypertensive Effects :
- Antiplatelet Activity :
- Anti-inflammatory Properties :
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives:
Case Study 1: Antihypertensive Efficacy
A study conducted on normotensive rats demonstrated that intravenous administration of this compound resulted in significant reductions in arterial blood pressure. The effects were dose-dependent, indicating potential for clinical application in managing hypertension .
Case Study 2: Antiplatelet Activity
In vitro assays revealed that certain derivatives effectively inhibited platelet aggregation by blocking the activity of specific receptors involved in the coagulation cascade. This property may provide a therapeutic avenue for patients at risk of thrombotic events .
Research Findings
Recent studies have further elucidated the structure-activity relationship (SAR) of this compound and its derivatives:
- Structural Modifications :
- Molecular Docking Studies :
- Synthesis and Characterization :
Properties
Molecular Formula |
C8H11N5 |
---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C8H11N5/c1-6-9-3-2-7(12-6)13-8-10-4-5-11-8/h2-3H,4-5H2,1H3,(H2,9,10,11,12,13) |
InChI Key |
XCNSVRJXKIZKQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)NC2=NCCN2 |
Origin of Product |
United States |
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